N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butoxypropyl group attached to the nitrogen atom and a chloro-fluorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide typically involves the reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with 3-butoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-butoxypropyl)-2-(2-chlorophenyl)acetamide: Lacks the fluorine atom on the phenyl ring.
N-(3-butoxypropyl)-2-(2-fluorophenyl)acetamide: Lacks the chlorine atom on the phenyl ring.
N-(3-butoxypropyl)-2-(2-chloro-4-fluorophenyl)acetamide: Has the fluorine atom in a different position on the phenyl ring.
Uniqueness
N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it of particular interest in research and development.
Properties
Molecular Formula |
C15H21ClFNO2 |
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Molecular Weight |
301.78 g/mol |
IUPAC Name |
N-(3-butoxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H21ClFNO2/c1-2-3-9-20-10-5-8-18-15(19)11-12-13(16)6-4-7-14(12)17/h4,6-7H,2-3,5,8-11H2,1H3,(H,18,19) |
InChI Key |
JQCNMADXRREISL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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